molecular formula C26H26FN7 B4214580 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B4214580
M. Wt: 455.5 g/mol
InChI Key: IFWOJZLFZPBWBW-UHFFFAOYSA-N
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Description

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with appropriate amines. The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis and solid-phase synthesis are emerging as efficient methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine
  • 2,4,6-tris(4-chlorophenyl)-1,3,5-triazine
  • 2,4,6-tris(4-methylphenyl)-1,3,5-triazine

Uniqueness

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a triazine core with fluorophenyl and piperazinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7/c27-22-13-7-8-14-23(22)33-17-15-32(16-18-33)19-24-29-25(28)31-26(30-24)34(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWOJZLFZPBWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N,N-diphenyl-1,3,5-triazine-2,4-diamine

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